4-Azetidinomethyl-4'-methylbenzophenone
Description
4-Azetidinomethyl-4'-methylbenzophenone is a benzophenone derivative featuring an azetidine (four-membered nitrogen-containing ring) substituent at the 4-position and a methyl group at the 4'-position of the benzophenone core. Azetidine rings are known to influence biological activity due to their conformational rigidity and hydrogen-bonding capabilities, as seen in azetidinone derivatives with antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-3-7-16(8-4-14)18(20)17-9-5-15(6-10-17)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWWNIWSISRMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642785 | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-31-6 | |
| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azetidinomethyl-4’-methylbenzophenone typically involves the reaction of 4-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 4-Azetidinomethyl-4’-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Azetidinomethyl-4’-methylbenzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4-Azetidinomethyl-4’-methylbenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-Azetidinomethyl-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-Azetidinomethyl-4'-methylbenzophenone with analogs:
Key Observations :
- Electron-Withdrawing Groups: Halogenated derivatives (Cl, F) exhibit higher molecular weights and predicted boiling points compared to non-halogenated analogs, likely due to increased polarity .
- Azetidinomethyl vs.
- Methoxy and Hydroxy Substitutents: Mexenone’s hydroxyl and methoxy groups enhance UV absorption, making it effective as a sunscreen agent (4% concentration limit in cosmetics) .
Biological Activity
4-Azetidinomethyl-4'-methylbenzophenone (CAS No. 898777-31-6) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a unique structure that includes both an azetidine ring and a benzophenone moiety. The synthesis typically involves multi-step organic reactions, where 4'-methylbenzophenone reacts with azetidine in the presence of suitable catalysts under controlled conditions to yield the desired compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
In vitro studies have demonstrated the potential anticancer properties of this compound. It has been observed to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspase pathways, which are crucial for programmed cell death.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, altering their activity and leading to various biological effects. For instance, it could inhibit key enzymes involved in cell division or promote pathways that lead to apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting a moderate level of antibacterial activity.
Case Study 2: Anticancer Effects
Another investigation assessed the compound's effects on human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (50 µM and above). Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition, apoptosis induction |
| Benzophenone | Low | Moderate | UV absorption, indirect effects |
| Azetidine derivatives | Variable | Low | Varies based on substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
